REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([O:13]C)=[CH:5][C:6]2[S:10][C:9]([CH3:11])=[N:8][C:7]=2[CH:12]=1>Br>[CH3:11][C:9]1[S:10][C:6]2[CH:5]=[C:4]([OH:13])[C:3]([OH:2])=[CH:12][C:7]=2[N:8]=1
|
Name
|
|
Quantity
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3.9 g
|
Type
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reactant
|
Smiles
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COC=1C(=CC2=C(N=C(S2)C)C1)OC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The solid was filtered
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
CC=1SC2=C(N1)C=C(C(=C2)O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |